molecular formula C14H22O3Si B1279572 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 126357-82-2

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

Cat. No.: B1279572
CAS No.: 126357-82-2
M. Wt: 266.41 g/mol
InChI Key: CBGNWUINIDQCCM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a specialized organic compound with a complex structure It is characterized by the presence of a benzaldehyde core substituted with a tert-butyl dimethylsilyl (TBDMS) group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and silyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- involves its reactivity as an aldehyde and the protective nature of the silyl ether group. The silyl ether group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites. The methoxy group can influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound without the silyl ether and methoxy substitutions.

    2-Methoxybenzaldehyde: Similar structure but lacks the silyl ether group.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the silyl ether.

Uniqueness

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is unique due to the presence of both the silyl ether and methoxy groups, which provide distinct reactivity and protection in synthetic applications. The combination of these groups allows for selective reactions and the synthesis of complex molecules.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGNWUINIDQCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469954
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126357-82-2
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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